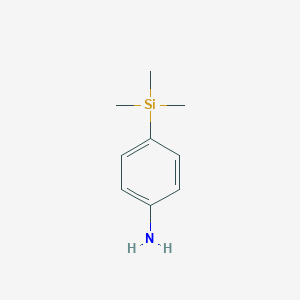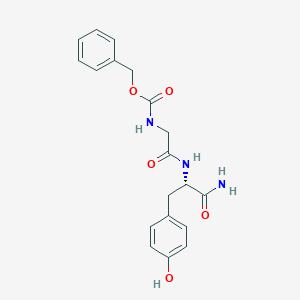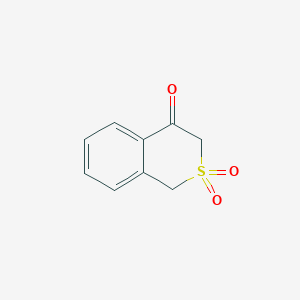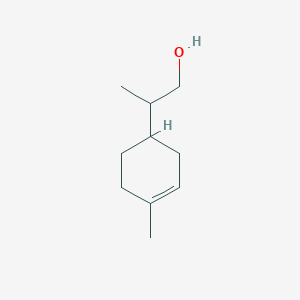
4-Trimethylsilylaniline
Overview
Description
4-Trimethylsilylaniline, also known as 4-Aminophenyl-trimethylsilane, 4-trimethylsilylbenzenamine, and 4-trimethylsilanyl-aniline , is an organosilicon compound. It has a molecular formula of C9H15NSi and a molecular weight of 165.31 .
Synthesis Analysis
The synthesis of 4-Trimethylsilylaniline and similar compounds has been discussed in various studies . One method involves the N-metallation of bromoanilines with ethylmagnesium bromide, followed by a reaction with trimethylchlorosilane . This process yields N-mono and N-bis(trimethylsilyl)bromoanilines, depending on the structure of the substrate .Molecular Structure Analysis
The molecular structure of 4-Trimethylsilylaniline consists of a benzene ring substituted with an amine (NH2) group and a trimethylsilyl (Si(CH3)3) group .Scientific Research Applications
Chemical Synthesis and Structural Analysis
- Polysubstituted Indoles and Quinolines Synthesis : 4-Trimethylsilylaniline derivatives have been utilized in the synthesis of diverse polyfunctionalized indole derivatives via indium-catalyzed intramolecular cyclization. They have also played a role in the formation of polysubstituted quinoline derivatives through intermolecular dimerization processes (Sakai et al., 2008).
- Crystal Engineering with Ethynylbenzenes : The study of crystal and molecular structures has employed 4-(trimethylsilylethynyl)-N,N-dimethylaniline. This compound was used to analyze the crystal structure and phase transitions, enhancing the understanding of weak hydrogen bonds in crystal engineering (Batsanov et al., 2006).
Application in Biochemistry and Molecular Biology
- Site-Selective Studies of Proteins : 4-(Trimethylsilyl)phenylalanine, a derivative of 4-Trimethylsilylaniline, has been synthesized and incorporated into proteins for NMR spectroscopy studies. This application is crucial for understanding protein dynamics and interactions at a molecular level (Loh et al., 2018).
- Characterization of Membrane Protein Signaling Complexes : In the study of membrane protein signaling complexes, 4-trimethylsilyl phenylalanine has been utilized for site-specific incorporation into proteins. This approach facilitates the understanding of conformational changes in proteins, which is vital in cell signaling and pharmacology (Liu et al., 2020).
Analytical Chemistry Applications
- Distinction of Amino Acid Enantiomers : Research has explored the use of compounds related to 4-Trimethylsilylaniline in distinguishing amino acid enantiomers. This application is significant in stereochemical analysis and pharmaceuticals (Vékey & Czira, 1997).
- Gas Chromatography/Mass Spectrometry : Trimethylsilylated derivatives of 4-Trimethylsilylaniline have been used in gas chromatography and mass spectrometry for analyzing metabolites, demonstrating their importance in analytical techniques (Kim et al., 2011).
Material Science and Nanotechnology
- Functionalization of Single-Wall Carbon Nanotubes : 4-(2-Trimethylsilyl)ethynylaniline has been used in the functionalization of single-wall carbon nanotubes. This application is vital in the development of nanomaterials and electronic devices (Campidelli et al., 2008).
Safety and Hazards
Safety data sheets suggest that 4-Trimethylsilylaniline may be toxic if swallowed, in contact with skin, or if inhaled . It may also cause an allergic skin reaction . It’s recommended to use personal protective equipment, avoid dust formation, and ensure adequate ventilation when handling this chemical .
Future Directions
properties
IUPAC Name |
4-trimethylsilylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NSi/c1-11(2,3)9-6-4-8(10)5-7-9/h4-7H,10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZBZOTJKKCXYPA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C1=CC=C(C=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60434448 | |
| Record name | 4-trimethylsilylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60434448 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Trimethylsilylaniline | |
CAS RN |
17889-23-5 | |
| Record name | 4-trimethylsilylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60434448 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1,3-Dithiolane, 2,2'-[1,2-ethanediylbis(thio)]bis[2-(trifluoromethyl)-](/img/structure/B100240.png)



![3-Ethoxybenzo[d]isothiazole 1,1-dioxide](/img/structure/B100248.png)

![2-[(3-Bromophenyl)carbamoyl]benzoic acid](/img/structure/B100250.png)


![Furo[2,3-b]furan-2(3H)-one, tetrahydro-6a-methyl-](/img/structure/B100256.png)

![9,10-Anthracenedione, 1,4-bis[(2-bromo-4,6-dimethylphenyl)amino]-](/img/structure/B100261.png)